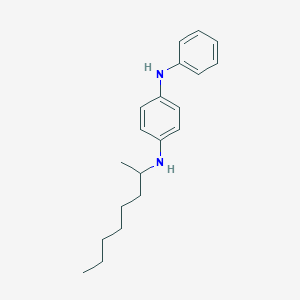

4-(2-Octylamino)diphenylamine

説明

特性

IUPAC Name |

4-N-octan-2-yl-1-N-phenylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)21-19-13-15-20(16-14-19)22-18-11-8-6-9-12-18/h6,8-9,11-17,21-22H,3-5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTYAZKTBXWQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027771 | |

| Record name | N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,4-Benzenediamine, N1-(1-methylheptyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

15233-47-3 | |

| Record name | N-(1-Methylheptyl)-N′-phenyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15233-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-octyl-N'-phenyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1-(1-methylheptyl)-N4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(1-Methylheptyl)-N'-phenyl-1,4-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-methylheptyl-N'-phenyl-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UOP-688 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY178VY9BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(2-Octylamino)diphenylamine (CAS: 15233-47-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-Octylamino)diphenylamine, a secondary aromatic amine with significant applications as an antioxidant. This document consolidates available data on its physicochemical properties, synthesis, and toxicological profile, offering detailed experimental protocols for its analysis.

Chemical Identity and Physicochemical Properties

This compound, also known as N-(1-Methylheptyl)-N'-phenyl-1,4-phenylenediamine, is a substituted p-phenylenediamine.[1] Its primary function is as an antioxidant, particularly in the rubber industry.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15233-47-3[2][3] |

| Molecular Formula | C₂₀H₂₈N₂[2][3] |

| Molecular Weight | 296.45 g/mol [2] |

| IUPAC Name | N-phenyl-N'-(octan-2-yl)benzene-1,4-diamine |

| Synonyms | N-(1-Methylheptyl)-N'-phenyl-1,4-phenylenediamine, N-Phenyl-N'-(2-octyl)-1,4-phenylenediamine, 8-PPD, MHPPD[1][3] |

| InChI Key | JQTYAZKTBXWQOM-UHFFFAOYSA-N |

| SMILES | CCCCCCC(C)NC1=CC=C(NC2=CC=CC=C2)C=C1 |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Neat liquid | [3] |

| Appearance | Red to Dark blue to Black clear liquid to cloudy liquid | |

| Boiling Point | 443.3 ± 28.0 °C (Predicted) | [2] |

| Density | 1.00 g/cm³ | [2] |

| Refractive Index | 1.5830 to 1.5870 | [2] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml), Ethanol: Soluble (≥10 mg/ml) | [3] |

| Storage Temperature | Room temperature, in a cool, dark place under inert gas | [2] |

| Stability | ≥ 4 years | [3] |

Synthesis

A plausible and widely used method for the synthesis of this compound is the reductive amination of 4-aminodiphenylamine with 2-octanone. This reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Proposed Experimental Protocol: Reductive Amination

Materials:

-

4-Aminodiphenylamine

-

2-Octanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[4][5]

-

1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent[6]

-

Acetic acid (catalyst, if needed)[6]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4-aminodiphenylamine (1 equivalent) in the chosen solvent (DCE or MeOH).

-

Add 2-octanone (1-1.2 equivalents). If necessary, add a catalytic amount of acetic acid.[6]

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[7]

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), to the reaction mixture in portions.[4][5]

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predictive Analysis)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons: Multiple signals in the range of δ 6.5-7.5 ppm. Protons on the phenyl ring attached to the secondary amine will show different chemical shifts compared to the other phenyl ring. - Aliphatic protons: A complex pattern of signals in the upfield region (δ 0.8-4.0 ppm). A triplet around δ 0.9 ppm for the terminal methyl group of the octyl chain. A multiplet for the methine proton adjacent to the nitrogen. Methylene protons will appear as multiplets. - Amine protons (N-H): Two broad singlets, one for each N-H group, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons: Multiple signals in the range of δ 110-150 ppm. Carbons attached to nitrogen will be deshielded. - Aliphatic carbons: Signals in the range of δ 14-60 ppm. The terminal methyl carbon of the octyl chain will be the most shielded. The methine carbon attached to the nitrogen will be in the range of δ 50-60 ppm. |

| IR Spectroscopy | - N-H stretching: Two medium to sharp bands in the region of 3300-3500 cm⁻¹. - C-H stretching (aromatic): Bands above 3000 cm⁻¹. - C-H stretching (aliphatic): Bands below 3000 cm⁻¹. - C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹. - C-N stretching: Bands in the region of 1250-1350 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 296. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the octyl chain, and cleavage at the C-N bonds. A significant fragment would be the diphenylamine cation. |

Toxicological Profile

This compound is known to exhibit toxicity to aquatic organisms and is a skin sensitizer.

Table 4: Toxicological Data

| Endpoint | Organism | Value | Reference |

| Acute Toxicity | Vibrio fischeri (aquatic bacterium) | EC₅₀ = 0.68 mg/L | [3] |

| Skin Sensitization | Mouse (Local Lymph Node Assay) | Induces skin sensitization and contact dermatitis | [3] |

Experimental Protocol: Vibrio fischeri Toxicity Test (ISO 11348-3)

This protocol is based on the standardized method for determining the inhibitory effect of water samples on the light emission of Vibrio fischeri.[1][8][9]

Principle: The marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri) is naturally bioluminescent. The light production is directly linked to the metabolic activity of the bacterial population. Inhibition of enzymatic activity due to a toxic substance results in a decrease in light emission.[1] The EC₅₀ value is the concentration of the test substance that causes a 50% reduction in light output compared to a control.

Materials:

-

Reconstitution solution

-

Dilution water (2% NaCl solution)

-

Test substance: this compound

-

Luminometer

-

Cuvettes or microplates

-

Temperature-controlled incubator (15°C)

Procedure:

-

Preparation of Bacterial Suspension: Reconstitute the freeze-dried bacteria according to the manufacturer's instructions using the reconstitution solution. Keep the bacterial suspension on ice.

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in the dilution water. A control sample containing only the dilution water should also be prepared.

-

Test Execution: a. Pre-cool the test solutions and the bacterial suspension to 15°C. b. Add a specific volume of the bacterial suspension to each cuvette or well of a microplate. c. Measure the initial luminescence (I₀) of each sample. d. Add the test solutions (and control) to the corresponding cuvettes/wells. e. Incubate the samples for a defined period (e.g., 5, 15, or 30 minutes) at 15°C.[1][8] f. After the incubation period, measure the final luminescence (Iₜ).

-

Data Analysis: a. Calculate the percentage of light inhibition for each concentration relative to the control. b. Plot the percentage of inhibition against the logarithm of the test substance concentration. c. Determine the EC₅₀ value from the resulting dose-response curve.

Caption: Workflow for the Vibrio fischeri toxicity assay.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a substance.[10][11]

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes that drain the site of application. The LLNA measures this proliferation as an indicator of sensitization. A Stimulation Index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result.[10]

Materials:

-

Young adult female mice (e.g., CBA/J strain)

-

Test substance: this compound

-

Vehicle (e.g., acetone:olive oil, 4:1 v/v)

-

Positive control (e.g., hexyl cinnamic aldehyde)

-

Radioactive label (e.g., ³H-methyl thymidine) or non-radioactive label (e.g., BrdU)

-

Standard laboratory equipment for animal studies, cell preparation, and measurement of proliferation (scintillation counter or ELISA reader/flow cytometer).

Procedure:

-

Animal Groups: A minimum of four animals are used per dose group. At least three concentrations of the test substance are used, along with a vehicle control group and a positive control group.[11]

-

Dosing: a. On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsal surface of each ear of the mice.[12]

-

Proliferation Measurement (Radiometric Method): a. On day 6, inject the mice intravenously with ³H-methyl thymidine. b. Five hours after injection, humanely euthanize the animals. c. Excise the auricular lymph nodes from each ear and prepare a single-cell suspension. d. Measure the incorporation of the radiolabel by β-scintillation counting.

-

Data Analysis: a. Calculate the mean disintegrations per minute (DPM) per animal for each group. b. Calculate the Stimulation Index (SI) for each dose group by dividing the mean DPM of the treated group by the mean DPM of the vehicle control group. c. An SI ≥ 3 indicates that the substance is a skin sensitizer.

References

- 1. biotoxicity.com [biotoxicity.com]

- 2. This compound CAS#: 15233-47-3 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones [unacademy.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. Test with Luminescent Bacteria | Ecotox Centre [ecotoxcentre.ch]

- 10. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 11. oecd.org [oecd.org]

- 12. techniques-ingenieur.fr [techniques-ingenieur.fr]

physical and chemical properties of 4-(2-Octylamino)diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical, chemical, and biological properties of 4-(2-Octylamino)diphenylamine, a significant member of the aromatic amine antioxidant family. The information is compiled to serve as a crucial resource for professionals engaged in materials science, chemical synthesis, and toxicology.

Chemical Identification

This compound is a substituted diarylamine. Its unique structural features, comprising a diphenylamine core with a secondary octyl group, define its chemical behavior and applications. Accurate identification is paramount for research and regulatory purposes.

| Identifier | Value | Citation |

| IUPAC Name | N¹-(1-methylheptyl)-N⁴-phenyl-1,4-benzenediamine | [1] |

| CAS Number | 15233-47-3 | [1][2][3] |

| Molecular Formula | C₂₀H₂₈N₂ | [1][2][3][4] |

| Molecular Weight | 296.45 g/mol | [1][2][5] |

| Synonyms | N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, MHPPD, 8-PPD, N-Phenyl-N'-(2-octyl)-1,4-phenylenediamine | [1][4] |

| InChI Key | JQTYAZKTBXWQOM-UHFFFAOYSA-N | [1][4] |

| SMILES | CC(CCCCCC)NC1=CC=C(NC2=CC=CC=C2)C=C1 | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application, formulation, and handling. These properties have been determined through various analytical methods and predictive modeling.

| Property | Value | Citation |

| Appearance | Red to dark blue to black, clear to cloudy liquid | [2] |

| Boiling Point | 443.3 ± 28.0 °C (Predicted) | [2] |

| Density | 1.00 g/cm³ | [2] |

| Refractive Index | 1.5830 to 1.5870 | [2] |

| pKa | 6.70 ± 0.50 (Predicted) | [2] |

| Stability | Stable for ≥ 4 years under appropriate storage conditions | [1] |

| Storage | Store at room temperature in a dark place under an inert atmosphere; Air sensitive | [2] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/mL)Ethanol: Soluble (≥10 mg/mL) | [1][2] |

Applications and Biological Activity

This compound is primarily recognized for its function as a potent aromatic amine antioxidant.[1][2]

-

Industrial Use: It is commonly incorporated as an additive in rubber formulations to prevent oxidative degradation, thereby enhancing the material's durability and lifespan.[1][2]

-

Toxicology: The compound has demonstrated toxicity towards the bacterium Vibrio fischeri, with a reported EC50 of 0.68 mg/mL.[1][2] In animal models, it has been shown to induce skin sensitization and contact dermatitis, highlighting the need for careful handling.[1][2]

The antioxidant effect of the broader diphenylamine class of molecules lies in the reactivity of the secondary amine function.[6][7] This group can donate a hydrogen atom to neutralize damaging free radicals, a mechanism that is fundamental to its protective action in materials.[8][9]

Caption: Free radical scavenging by diphenylamine antioxidants.

Experimental Protocols

While specific proprietary synthesis methods may vary, a general and well-established approach for synthesizing alkylated diphenylamines involves a nucleophilic aromatic substitution followed by reductive amination. The following protocol is a representative, generalized procedure.

Protocol: Generalized Synthesis of this compound

-

Step 1: Synthesis of 4-Aminodiphenylamine (4-ADPA).

-

A common route involves the reaction of aniline and nitrobenzene in the presence of a strong base (e.g., tetramethylammonium hydroxide) to form 4-nitrodiphenylamine.[10]

-

The reaction is typically conducted at temperatures ranging from 40°C to 80°C.[10]

-

The resulting 4-nitrodiphenylamine intermediate is then reduced to 4-ADPA, often using catalytic hydrogenation (e.g., with a platinum or palladium catalyst) or other reducing agents.[10]

-

-

Step 2: Reductive Amination.

-

4-Aminodiphenylamine (4-ADPA) is reacted with 2-octanone in the presence of a reducing agent.

-

A common laboratory-scale reducing agent for this transformation is sodium triacetoxyborohydride or sodium cyanoborohydride.

-

The reaction is typically carried out in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), often with the addition of acetic acid to facilitate imine formation.

-

The mixture is stirred at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

-

-

Step 3: Workup and Purification.

-

Upon completion, the reaction is quenched by the addition of an aqueous solution, such as sodium bicarbonate.

-

The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system to isolate the final product, this compound.

-

-

Step 4: Characterization.

-

The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC).

-

Caption: Workflow for synthesis, purification, and analysis.

Safety and Handling

Based on available safety data, this compound is classified as hazardous.

-

Hazard Statements: H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

Precautionary Statements: Users should avoid breathing vapors (P261), wash skin thoroughly after handling (P264), and use appropriate personal protective equipment. In case of skin contact (P302), wash with plenty of water. If inhaled (P304), move the person to fresh air. Medical attention should be sought if symptoms persist.

Conclusion

This compound is a well-characterized aromatic amine with significant utility as an antioxidant, particularly in the rubber industry. Its physicochemical properties, including its liquid state and solubility profile, are well-documented. While its antioxidant mechanism is a key feature for its industrial application, its toxicological profile necessitates stringent safety protocols during handling and use. The generalized synthesis protocol provided herein offers a viable route for its laboratory-scale preparation for further research and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 15233-47-3 [m.chemicalbook.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 15233-47-3 [chemicalbook.com]

- 6. Diphenylamine: an unusual antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. role|diphenylamine|lubricant antioxidant-Hosea Chem [hoseachem.com]

- 9. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5117063A - Method of preparing 4-aminodiphenylamine - Google Patents [patents.google.com]

4-(2-Octylamino)diphenylamine molecular structure and weight

An In-depth Technical Guide to 4-(2-Octylamino)diphenylamine

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and toxicological evaluation of this compound, a compound of interest for researchers, scientists, and professionals in drug development and industrial chemistry.

Molecular Structure and Chemical Identity

This compound, also known by its synonyms N-(1-Methylheptyl)-N'-phenyl-p-phenylenediamine, MHPPD, and 8-PPD, is an aromatic amine.[1][2][3] Its structure consists of a diphenylamine core functionalized with a 2-octylamino group at the para position of one of the phenyl rings.

The key identifiers and structural details of the molecule are summarized below.

| Identifier | Value |

| Molecular Formula | C₂₀H₂₈N₂[1][2][4][5][6] |

| Molecular Weight | 296.45 g/mol [4][5][6] |

| CAS Number | 15233-47-3[1][2][3][4][5][6] |

| SMILES | CC(CCCCCC)NC1=CC=C(NC2=CC=CC=C2)C=C1[1] |

| InChI | InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)21-19-13-15-20(16-14-19)22-18-11-8-6-9-12-18/h6,8-9,11-17,21-22H,3-5,7,10H2,1-2H3[1][2] |

Physicochemical and Toxicological Properties

This compound is primarily used as an aromatic amine antioxidant, notably as an additive in rubber formulations.[1][4][5] Its physical and chemical properties are detailed in the table below. The compound is recognized for its potential to induce skin sensitization and exhibits aquatic toxicity.

| Property | Value | Source |

| Physical State | Liquid | [3][7] |

| Boiling Point | 443.3 ± 28.0 °C (Predicted) | [4][5] |

| Density | 1.00 g/cm³ | [4][5] |

| Refractive Index | 1.5830 to 1.5870 | [4][5] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1][4] |

| Soluble in Ethanol (≥10 mg/mL) | [1] | |

| Toxicity (V. fischeri) | IC₅₀ = 0.68 mg/mL | [1][4][5] |

| Toxicological Effect | Induces skin sensitization and contact dermatitis. | [1][4][5] |

Synthesis Pathway: A Conceptual Workflow

Caption: Conceptual workflow for Buchwald-Hartwig amination.

Experimental Protocols

This section details the methodologies for key toxicological assays cited for this compound.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is the standard method for assessing the skin sensitization potential of a chemical. The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application.[8][9]

Protocol Overview:

-

Animal Model: Typically, CBA/J mice are used.[8]

-

Dose Preparation: The test substance is dissolved in a suitable vehicle, often a 4:1 mixture of acetone and olive oil. At least three concentrations are prepared.[10]

-

Application: A defined volume of the test material or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.[1]

-

Proliferation Measurement: On day five, mice are injected intravenously with [³H]-methyl thymidine. After five hours, the animals are euthanized, and the draining auricular lymph nodes are excised.[1][8]

-

Sample Processing: Single-cell suspensions of lymph node cells are prepared for each mouse. The cells are washed and DNA is precipitated.[1]

-

Data Analysis: The incorporation of [³H]-methyl thymidine is measured using a β-scintillation counter. A Stimulation Index (SI) is calculated by dividing the mean proliferation in each test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.[8]

The following diagram illustrates the experimental workflow of the LLNA.

Caption: Experimental workflow for the Murine Local Lymph Node Assay.

Aquatic Toxicity: Vibrio fischeri Bioluminescence Inhibition Assay

This assay is a rapid and cost-effective method for assessing the acute toxicity of a substance in an aquatic environment. It utilizes the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri), whose natural light emission is inhibited in the presence of toxic substances.[11] The degree of light reduction correlates with the toxicity of the sample.

Protocol Overview:

-

Reagent Preparation: Freeze-dried V. fischeri are rehydrated in an ice-cold, saline solution (typically 2% NaCl) according to standard protocols (e.g., ISO 11348-3).[11][12][13]

-

Sample Preparation: The test compound is dissolved in a suitable solvent and a dilution series is prepared in the saline solution. A control sample contains only the saline solution.[13]

-

Incubation: The bacterial suspension is added to each dilution of the test sample and the control. The mixture is incubated at a controlled temperature (e.g., 15°C) for a specified duration (typically 5 to 30 minutes).[11][13]

-

Measurement: The luminescence of each sample is measured using a luminometer.

-

Data Analysis: The inhibition of light emission is calculated for each concentration relative to the control. The EC₅₀ (the concentration that causes a 50% reduction in luminescence) is then determined through statistical analysis.[11] This value serves as a key indicator of the substance's acute aquatic toxicity.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jk-sci.com [jk-sci.com]

- 7. miragenews.com [miragenews.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. The local lymph node assay: developments and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. biotoxicity.com [biotoxicity.com]

- 12. Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Toxicity cutoff of aromatic hydrocarbons for luminescence inhibition of Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4-(2-Octylamino)diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Octylamino)diphenylamine is an aromatic amine belonging to the p-phenylenediamine (PPD) class of chemicals. It is primarily utilized as an antioxidant in the rubber industry to prevent the degradation of materials due to exposure to oxygen and heat. This document provides a comprehensive overview of its synonyms, chemical properties, and toxicological profile, with a focus on experimental methodologies and mechanisms of action.

Chemical Identification and Synonyms

This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| CAS Number | 15233-47-3[1] |

| IUPAC Name | N-(1-methylheptyl)-N'-phenyl-1,4-benzenediamine |

| Other Names | This compound |

| N-Phenyl-N'-(2-octyl)-1,4-phenylenediamine | |

| MHPPD | |

| 8-PPD | |

| OPPD |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₂ |

| Molecular Weight | 296.45 g/mol |

| Appearance | Red to dark blue to black clear to cloudy liquid |

| Purity | >98.0% (GC) |

Toxicological Profile

This compound has been identified as a skin sensitizer and exhibits aquatic toxicity. The following sections detail the experimental findings and methodologies used to assess its toxicological effects.

Skin Sensitization

This compound is a known skin sensitizer, capable of causing allergic contact dermatitis.[2] Its potency has been evaluated using the murine local lymph node assay (LLNA).

A study by Yamano and Shimizu (2009) evaluated the sensitizing potency of several p-phenylenediamine derivatives, including this compound (referred to as MHPPD in the study), using a non-radioactive murine local lymph node assay. The study found that MHPPD is a sensitizer, with a potency lower than that of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and p-aminodiphenylamine (PADPA), but comparable to N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD).[2]

The LLNA is an in vivo method for identifying skin sensitizing chemicals by measuring lymphocyte proliferation in the lymph nodes draining the site of chemical application. The general protocol is as follows:

-

Test Animals: Female CBA/J mice are typically used.

-

Vehicle Selection: A suitable vehicle is chosen to dissolve or suspend the test substance. Common vehicles include acetone:olive oil (4:1 v/v).

-

Dose Formulation: At least three concentrations of the test substance are prepared.

-

Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsal surface of each ear of the mice for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative (e.g., BrdU) is injected intravenously to be incorporated into the DNA of proliferating lymphocytes.

-

Sample Collection: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: The lymph nodes are processed to create a single-cell suspension. The incorporation of the radiolabel or BrdU is measured.

-

Stimulation Index (SI): The SI is calculated as the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.[3][4]

Aquatic Toxicity

The ecotoxicological effects of this compound have been assessed using the marine bacterium Vibrio fischeri.

The compound has been shown to be toxic to Vibrio fischeri, with a reported EC₅₀ value of 0.68 mg/mL.

This assay determines the acute toxicity of a substance by measuring the inhibition of light emission from the bioluminescent bacterium Vibrio fischeri.[5] The general procedure is as follows:

-

Test Organism: Freeze-dried Vibrio fischeri are rehydrated before the test.

-

Test Substance Preparation: A series of dilutions of the test substance are prepared in a suitable solvent (e.g., distilled water with 2% NaCl to maintain osmotic pressure).

-

Exposure: A suspension of the rehydrated bacteria is added to each dilution of the test substance.

-

Incubation: The mixtures are incubated for a specified period (e.g., 15 or 30 minutes) at a controlled temperature (e.g., 15°C).

-

Luminescence Measurement: The light output of each sample is measured using a luminometer.

-

Data Analysis: The percentage of luminescence inhibition is calculated for each concentration relative to a control sample. The EC₅₀ (the concentration that causes a 50% reduction in light emission) is then determined.[6][7]

Mechanism of Action

Antioxidant Activity

As a p-phenylenediamine derivative, this compound functions as an antioxidant in rubber by interrupting the free-radical chain reactions that lead to material degradation. The secondary amine groups in the molecule can donate a hydrogen atom to reactive radicals (e.g., peroxy radicals), thereby neutralizing them and preventing further propagation of the oxidative chain reaction.

Skin Sensitization: Adverse Outcome Pathway (AOP)

The skin sensitization potential of this compound can be understood through the established Adverse Outcome Pathway (AOP) for skin sensitization. This pathway outlines the key events from the initial molecular interaction to the final adverse outcome of allergic contact dermatitis.[8][9][10][11]

Caption: Adverse Outcome Pathway for Skin Sensitization.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and toxicological testing of this compound.

Caption: Generalized Synthesis Workflow.

Caption: Toxicological Testing Workflow.

References

- 1. This compound | 15233-47-3 | TCI Deutschland GmbH [tcichemicals.com]

- 2. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. biotoxicity.com [biotoxicity.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Bioluminescent Vibrio fischeri Assays in the Assessment of Seasonal and Spatial Patterns in Toxicity of Contaminated River Sediments [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Core Antioxidant Mechanism of Octylated Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylated diphenylamine (ODPA) is a widely utilized secondary antioxidant, particularly in lubricant and polymer applications, owing to its exceptional high-temperature stabilizing properties. This technical guide provides a comprehensive overview of the core antioxidant mechanism of ODPA, focusing on its radical scavenging activity. Detailed experimental protocols for evaluating antioxidant performance, quantitative data on its efficacy, and visualizations of the key chemical pathways and experimental workflows are presented to offer a thorough understanding of its function and application.

Core Antioxidant Mechanism: A Catalytic Cycle of Radical Scavenging

The primary antioxidant function of octylated diphenylamine is to inhibit the auto-oxidation of organic materials by acting as a radical scavenger. The degradation of these materials is a free-radical chain reaction initiated by factors such as heat, light, and mechanical stress, which generate highly reactive radical species, most notably peroxyl radicals (ROO•).

The antioxidant mechanism of ODPA is a catalytic cycle, often referred to as the Korcek cycle, which allows a single molecule of ODPA to neutralize multiple radical species.[1][2] This catalytic activity is particularly effective at elevated temperatures.[1][2]

The cycle can be broken down into the following key steps:

-

Hydrogen Atom Transfer (HAT): ODPA donates a hydrogen atom from its secondary amine group (-NH-) to a peroxyl radical (ROO•). This initial step neutralizes the highly reactive peroxyl radical, converting it into a more stable hydroperoxide (ROOH), and in the process, the ODPA molecule is transformed into a resonance-stabilized diarylaminyl radical (Ar₂N•).

-

Formation of Nitroxide Radical: The diarylaminyl radical is relatively stable and can react with another peroxyl radical to form a diarylnitroxide radical (Ar₂NO•) and an alkoxy radical (RO•).

-

Radical Combination: The diarylnitroxide radical can then combine with a carbon-centered radical (R•) to form a non-radical alkoxyamine species.

-

Regeneration of Diphenylamine: The alkoxyamine can undergo further reactions to regenerate the original diphenylamine molecule, thus completing the catalytic cycle. This regeneration can occur through two primary pathways depending on the substrate:

-

N-O Homolysis and Disproportionation: In saturated substrates, the alkoxyamine can undergo homolytic cleavage of the N-O bond, followed by disproportionation reactions that regenerate the diphenylamine.

-

Retro-Carbonyl-Ene Reaction: In unsaturated substrates, the alkoxyamine can decompose via a concerted retro-carbonyl-ene reaction to regenerate the diphenylamine.

-

Transformation Products

During the oxidation process, diphenylamine and its derivatives can undergo further reactions to form various transformation products. The oxidation of diphenylamine in acidic solutions can lead to the formation of colorless diphenylbenzidine and a blue-violet diquinonediimine.[3] Under certain conditions, insoluble, free-radical containing diphenylbenzidine green can also be formed.[3] The specific transformation products of ODPA will be influenced by the nature of the octyl groups and the specific oxidative environment.

Synergistic Effects with Phenolic Antioxidants

ODPA is often used in combination with primary antioxidants, such as hindered phenols, to achieve a synergistic effect.[4] Hindered phenols are excellent radical scavengers that can regenerate the active form of the aminic antioxidant, thereby enhancing the overall antioxidant performance.[1] This synergistic relationship provides a more robust and longer-lasting protection against oxidation.

Quantitative Data on Antioxidant Performance

The antioxidant efficacy of octylated diphenylamine can be quantified using various standardized tests. The following tables summarize representative data on the performance of octyl-substituted diphenylamine in different lubricant base oils, as determined by Pressure Differential Scanning Calorimetry (PDSC).

| Base Oil (Non-Polar) | Antioxidant Concentration | Oxidation Induction Time (OIT) at 210°C (minutes) |

| Polyalphaolefin (PAO) | 0.5 wt% | 40 |

| PAO with Octyl-DP | 0.5 wt% | 3235 |

| Liquid Paraffin (LP) | 0.5 wt% | 18 |

| LP with Octyl-DP | 0.5 wt% | 3198 |

Table 1: Performance of Octyl-Substituted Diphenylamine in Non-Polar Base Oils.[5]

| Base Oil (Polar) | Antioxidant Concentration | Oxidation Induction Time (OIT) at 210°C (minutes) |

| Dioctyl Sebacate (DIOS) | 0.5 wt% | 48 |

| DIOS with Octyl-DP | 0.5 wt% | ~3000 |

| Soybean Oil | 0.5 wt% | 21 |

| Soybean Oil with Octyl-DP | 0.5 wt% | ~200 |

Table 2: Performance of Octyl-Substituted Diphenylamine in Polar Base Oils.[5]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the octylated diphenylamine in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction: Add a specific volume of each ODPA dilution to a cuvette or a well of a microplate. Add an equal volume of the DPPH working solution to initiate the reaction. A blank containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates a higher antioxidant activity.[5]

Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272

This test evaluates the oxidation stability of lubricants under accelerated conditions.

Protocol:

-

Sample Preparation: A 50 g sample of the oil containing octylated diphenylamine is placed in a glass container. 5 g of distilled water and a polished copper coil catalyst are added to the container.[6][7]

-

Apparatus Setup: The container is placed in a pressure vessel equipped with a pressure gauge.

-

Pressurization and Heating: The vessel is charged with oxygen to a pressure of 620 kPa (90 psi) and placed in a heating bath maintained at 150°C.[6][8]

-

Rotation: The vessel is rotated at an angle of 30° at a constant speed of 100 rpm.[8]

-

Monitoring: The pressure inside the vessel is monitored continuously. As the oil oxidizes, oxygen is consumed, leading to a drop in pressure.

-

Endpoint: The test is terminated when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed.[8]

-

Result: The RPVOT result is reported as the time in minutes from the start of the test to the endpoint. A longer time indicates greater oxidation stability.

Pressure Differential Scanning Calorimetry (PDSC) - ASTM D6186

This method determines the oxidation induction time (OIT) of a lubricant, which is a measure of its resistance to oxidation.

Protocol:

-

Sample Preparation: A small sample of the oil containing octylated diphenylamine (approximately 2-3 mg) is weighed into an aluminum sample pan.

-

Apparatus Setup: The sample pan is placed in the PDSC cell.

-

Heating and Pressurization: The cell is heated to the desired isothermal test temperature (e.g., 210°C) under an inert atmosphere (e.g., nitrogen). Once the temperature is stable, the atmosphere is switched to pure oxygen at a constant pressure (e.g., 3.5 MPa or 500 psig).

-

Data Acquisition: The heat flow to and from the sample is monitored over time.

-

Endpoint: The onset of oxidation is marked by a sharp exothermic peak in the heat flow signal.

-

Result: The Oxidation Induction Time (OIT) is the time from the introduction of oxygen to the onset of the exothermic peak. A longer OIT indicates greater oxidation stability.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The catalytic radical scavenging mechanism of octylated diphenylamine (Korcek Cycle).

Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).

Caption: Workflow for Pressure Differential Scanning Calorimetry (PDSC) analysis.

Conclusion

Octylated diphenylamine serves as a highly effective antioxidant through a catalytic radical scavenging mechanism. Its ability to neutralize multiple radical species, particularly at elevated temperatures, makes it an indispensable additive in demanding applications. The synergistic effects observed when combined with phenolic antioxidants further enhance its performance. The standardized testing protocols outlined in this guide provide robust methods for quantifying the antioxidant efficacy of ODPA and other similar compounds, enabling informed formulation and development decisions.

References

- 1. precisionlubrication.com [precisionlubrication.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oiccpress.com [oiccpress.com]

- 5. Synthesis of butyl-octyl-diphenylamine as lubricant antioxidant additive by ionic liquids | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Actylis - Butylated Octylated Diphenylamine - Alkyl Amines [solutions.actylis.com]

Solubility Profile of 4-(2-Octylamino)diphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available solubility data for the antioxidant compound 4-(2-Octylamino)diphenylamine (CAS No. 15233-47-3). Due to the limited publicly available quantitative data, this document summarizes the existing qualitative information and presents a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This guide is intended to assist researchers and professionals in the fields of chemistry, materials science, and drug development in handling and characterizing this compound.

Introduction

This compound, also known as N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine, is an aromatic amine widely used as an antioxidant and antiozonant in the rubber and plastics industries. Its physicochemical properties, particularly its solubility in organic solvents, are crucial for its application, formulation, and in the context of toxicological and environmental studies. Understanding its solubility is fundamental for developing new formulations, predicting its behavior in various matrices, and designing appropriate analytical methods.

Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly accessible literature. The available information is qualitative and provides a general indication of its solubility in two common laboratory solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Concentration Range |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble | 1-10 mg/mL[1][2] |

| Ethanol | Soluble | ≥10 mg/mL[1][2] |

Note: The temperatures at which these solubilities were determined are not specified in the available literature.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound such as this compound. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of compound added should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilution: Accurately weigh the filtered aliquot and then dilute it with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent in mg/mL or mol/L using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a compound.

Conclusion

While the currently available data on the solubility of this compound is limited to qualitative descriptions in DMSO and ethanol, this guide provides a framework for its systematic determination. The presented experimental protocol offers a standardized approach that can be adapted by researchers to generate quantitative and comparable solubility data in a wider range of organic solvents. Such data is invaluable for the effective formulation, application, and risk assessment of this important industrial chemical. It is recommended that future studies focus on generating precise, temperature-controlled solubility data to build a comprehensive solubility profile for this compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 4-(2-Octylamino)diphenylamine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 4-(2-Octylamino)diphenylamine.

Introduction

This compound is an aromatic amine, a derivative of diphenylamine, with the chemical formula C₂₀H₂₈N₂ and a molecular weight of 296.45 g/mol .[1][2][3] Its structure consists of a diphenylamine core substituted with a 2-octylamino group on one of the phenyl rings. Compounds of this class are often investigated for their antioxidant properties and potential applications as additives in materials such as rubber.[1][2] A thorough spectroscopic analysis is fundamental for confirming the identity, purity, and structure of this compound, which is crucial for any research or development application.

This technical guide outlines the standard spectroscopic techniques used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental data for this exact compound is not widely published, this guide presents expected data based on the analysis of similar chemical structures and general principles of spectroscopy.

Spectroscopic Data Presentation

The following tables summarize the anticipated quantitative data from various spectroscopic analyses of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~ 7.25 - 7.15 | m | 4H | Ar-H (ortho to NH on both rings) |

| ~ 7.00 - 6.80 | m | 5H | Ar-H (meta & para to NH on both rings) |

| ~ 5.60 | br s | 1H | NH (diphenylamine) |

| ~ 3.60 | br s | 1H | NH (octylamino) |

| ~ 3.50 | sextet | 1H | CH (NH) of octyl group |

| ~ 1.60 | m | 2H | CH₂ adjacent to CH(NH) |

| ~ 1.40 - 1.20 | m | 8H | (CH₂ )₄ of octyl chain |

| ~ 0.90 | t | 3H | CH₃ of octyl chain |

| ~ 1.25 | d | 3H | CH₃ of 2-octyl group |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~ 143.0 | Ar-C -NH (phenyl side) |

| ~ 142.0 | Ar-C -NH (substituted phenyl side) |

| ~ 137.0 | Ar-C -NH (substituted phenyl side) |

| ~ 129.5 | Ar-C H (phenyl side) |

| ~ 121.0 | Ar-C H (phenyl side) |

| ~ 118.0 | Ar-C H (substituted phenyl side) |

| ~ 116.0 | Ar-C H (substituted phenyl side) |

| ~ 51.0 | C H(NH) of octyl group |

| ~ 39.0 | C H₂ adjacent to CH(NH) |

| ~ 31.8 | C H₂ |

| ~ 29.3 | C H₂ |

| ~ 25.8 | C H₂ |

| ~ 23.5 | C H₃ of 2-octyl group |

| ~ 22.6 | C H₂ |

| ~ 14.1 | C H₃ of octyl chain |

Table 3: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Fragment Assignment |

| ESI | Positive | 297.2380 | [M+H]⁺ |

| ESI | Positive | 319.2199 | [M+Na]⁺ |

| EI | Positive | 296.2252 | [M]⁺ |

| EI | Positive | 183.0913 | [M - C₈H₁₇]⁺ |

| EI | Positive | 169.0862 | [Diphenylamine fragment]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400 | N-H Stretch | Secondary Amine |

| ~ 3050 | C-H Stretch | Aromatic |

| 2955, 2925, 2855 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~ 1600, 1500 | C=C Stretch | Aromatic Ring |

| ~ 1320 | C-N Stretch | Aromatic Amine |

| ~ 750, 690 | C-H Bend | Aromatic (out-of-plane) |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Solvent: Ethanol)

| λmax (nm) | Electronic Transition |

| ~ 285 | π → π |

| ~ 310 | n → π |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1 second are typical. The number of scans is significantly higher, often 1024 or more, to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) is processed with a Fourier transform. A line broadening factor of 0.3 Hz may be applied. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

3.2. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Preparation (ESI): The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. The solution may be introduced directly via a syringe pump or through a liquid chromatography system.

-

Sample Preparation (EI): For EI, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC).

-

Data Acquisition: The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500). For high-resolution measurements, the instrument is calibrated immediately prior to analysis.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The measured accurate mass is used to confirm the elemental composition.

3.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹). Typically, 16 or 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and shapes of the absorption bands are correlated with the vibrations of the functional groups present in the molecule.

3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). This solution is then diluted to a concentration that results in an absorbance maximum between 0.5 and 1.0.

-

Data Acquisition: The spectrum is recorded over a wavelength range of approximately 200-800 nm using a 1 cm path length quartz cuvette. A matching cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

Mandatory Visualizations

4.1. General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.[4][5][6]

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

4.2. Hypothetical Antioxidant Signaling Pathway

Diphenylamine and its derivatives are known for their antioxidant properties. The diagram below illustrates a hypothetical signaling pathway where this compound could exert an antioxidant effect by activating the Nrf2-ARE pathway.

Caption: Hypothetical Nrf2-mediated antioxidant signaling pathway for this compound.

References

- 1. This compound CAS#: 15233-47-3 [m.chemicalbook.com]

- 2. This compound | 15233-47-3 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

The Environmental Fate of 4-(2-Octylamino)diphenylamine: A Technical Guide

Disclaimer: This technical guide addresses the environmental fate of 4-(2-Octylamino)diphenylamine. It is important to note that publicly available experimental data on the specific environmental fate parameters for this substance are limited. Much of the quantitative data and discussion provided herein are based on the parent compound, diphenylamine, and should be interpreted with caution. The addition of the 2-octylamino group will influence the physicochemical properties and, consequently, the environmental behavior of the molecule.

Introduction

This compound is an aromatic amine used as an antioxidant, particularly in the rubber industry.[1] Its molecular structure, consisting of a diphenylamine core with an octylamino substituent, suggests it may possess properties that warrant a thorough investigation of its environmental persistence, mobility, and potential for bioaccumulation. This guide provides an in-depth overview of the expected environmental fate of this compound, drawing on data from the parent compound, diphenylamine, and outlining standard experimental protocols for its assessment.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C20H28N2 | [1] |

| Molecular Weight | 296.45 g/mol | [1] |

| Boiling Point | 443.3 ± 28.0 °C (Predicted) | [1] |

| Density | 1.00 g/cm³ | [1] |

| Solubility | DMSO: Sparingly soluble; Ethanol: Soluble | [1] |

The octyl group is expected to significantly decrease the water solubility and increase the octanol-water partition coefficient (Kow) compared to diphenylamine, suggesting a higher potential for sorption to organic matter and bioaccumulation.

Environmental Fate of Diphenylamine (Parent Compound)

In the absence of data for this compound, the environmental fate of diphenylamine provides a baseline for understanding its potential behavior.

Abiotic Degradation

| Degradation Process | Half-life / Rate | Conditions | Reference |

| Atmospheric Photooxidation | 1.9 hours (estimated) | Reaction with hydroxyl radicals | [2] |

| Direct Water Photolysis | Very low persistence | Laboratory experiments | [3] |

Diphenylamine is expected to degrade relatively quickly in the atmosphere.[2] Its persistence in water via direct photolysis is low.[3]

Biodegradation

| Study Type | Result | Conditions | Reference |

| Ready Biodegradability | Not readily biodegradable | Activated sludge inoculum, 2 weeks | [2] |

| Bioreactor Experiment | Half-life (t1/2) = 1.40 days | Mixed activated sludge cultures | [4] |

Studies on the biodegradability of diphenylamine have shown variable results. While it was found to be not readily biodegradable in a standard screening test[2], other studies have demonstrated that it can be degraded by microbial cultures under specific conditions, with a half-life of 1.40 days in a bioreactor system.[4] The presence of the octyl group in this compound may hinder biodegradation due to increased steric hindrance and hydrophobicity.

Environmental Distribution

| Parameter | Value | Interpretation | Reference |

| Koc (Organic Carbon-Water Partition Coefficient) | 1,900 (estimated) | Low mobility in soil | [2] |

| Henry's Law Constant | 2.7 x 10⁻⁶ atm-m³/mol (estimated) | Volatilization from moist soil is expected | [2] |

Diphenylamine is expected to have low mobility in soil due to its high estimated Koc value.[2] Volatilization from moist soil surfaces may be an important fate process.[2] The higher hydrophobicity of this compound would likely lead to a significantly higher Koc value, indicating stronger binding to soil and sediment organic matter and even lower mobility.

Ecotoxicity

Safety data for this compound indicates that it is very toxic to aquatic life with long-lasting effects.[5] This highlights the importance of understanding its environmental fate to assess the potential for exposure and risk to aquatic organisms.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of this compound, a suite of standardized laboratory studies is required. The following are key experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Biodegradation

-

Ready Biodegradability (OECD 301): This series of screening tests (e.g., 301B CO₂ Evolution, 301F Manometric Respirometry) assesses the potential for rapid and complete biodegradation in an aerobic aqueous medium. A positive result (e.g., >60% biodegradation within the 10-day window) suggests the substance is unlikely to persist in the environment.

-

Inherent Biodegradability (OECD 302): These tests (e.g., 302B Zahn-Wellens Test) are designed to assess whether a chemical has any potential for biodegradation under favorable conditions.

-

Simulation Tests: For a more realistic assessment, simulation tests such as Aerobic and Anaerobic Transformation in Soil (OECD 307) and Aerobic and Anaerobic Transformation in Aquatic Sediment Systems (OECD 308) are conducted. These studies provide degradation rates (e.g., DT50 values) under more environmentally relevant conditions.

Hydrolysis

-

Hydrolysis as a Function of pH (OECD 111): This study determines the rate of abiotic degradation in aqueous solutions at different pH values (typically 4, 7, and 9). The results indicate the stability of the chemical in water and its susceptibility to hydrolysis.

Photolysis

-

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316): This guideline describes a method to determine the potential for direct degradation of a chemical by sunlight in water. The study provides a quantum yield and a photolysis half-life.

Soil Sorption

-

Adsorption – Desorption Using a Batch Equilibrium Method (OECD 106): This is the standard method for determining the soil organic carbon-water partition coefficient (Koc). The chemical is equilibrated with a series of soils with varying organic carbon content and pH. The Koc value is a key parameter for predicting the mobility of a substance in soil.

Bioconcentration

-

Bioconcentration: Flow-through Fish Test (OECD 305): This study measures the potential for a chemical to accumulate in aquatic organisms. Fish are exposed to the test substance in a flow-through system, and the bioconcentration factor (BCF) is calculated as the ratio of the chemical concentration in the fish to the concentration in the water at steady state.

Visualization of Environmental Fate Assessment Workflow

The following diagram illustrates a general workflow for assessing the environmental fate of a chemical like this compound, incorporating the key experimental studies.

Caption: General workflow for environmental fate assessment.

Conclusion

While there is a significant data gap regarding the environmental fate of this compound, preliminary assessment based on its structure and data from the parent compound, diphenylamine, suggests that it may be persistent, have low mobility in soil, and potentially bioaccumulate. Its high aquatic toxicity underscores the need for empirical data to accurately characterize its environmental risk. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to conduct a comprehensive environmental fate and risk assessment for this substance.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Octylamino)diphenylamine as a Rubber Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Octylamino)diphenylamine as an antioxidant in rubber formulations. This document includes its mechanism of action, typical applications, and detailed protocols for its evaluation.

Introduction

This compound, a member of the alkylated diphenylamine family, is a potent antioxidant used to protect rubber vulcanizates from degradation caused by oxygen, heat, and flex-cracking.[1] As an aromatic amine antioxidant, it functions by interrupting the free-radical chain reactions that lead to the deterioration of rubber properties.[2] Its application is particularly beneficial in extending the service life of rubber products such as tires, hoses, and seals.[3]

Mechanism of Action

The antioxidant activity of this compound stems from the ability of the amine group to donate a hydrogen atom to peroxy radicals, which are key intermediates in the auto-oxidation of polymers. This donation terminates the chain reaction, preventing further degradation of the rubber matrix. The resulting antioxidant radical is stabilized by resonance and is less reactive, thus inhibiting the propagation of the oxidative process.

Applications

This compound is utilized as a stabilizer in various types of rubber, including:

-

Natural Rubber (NR)

-

Styrene-Butadiene Rubber (SBR)

-

Nitrile Rubber (NBR)

-

Chloroprene Rubber (CR)[1]

-

Polybutadiene Rubber (PBR)[4]

It offers excellent protection against heat aging and flex cracking.[1] However, as an amine-type antioxidant, it may cause discoloration, making it more suitable for dark-colored rubber products.[4]

Data Presentation

The following table summarizes the typical performance of octylated diphenylamine (a class of antioxidants that includes this compound) in a rubber formulation compared to a control sample without the antioxidant. The data is representative and compiled from general knowledge of alkylated diphenylamine performance in the rubber industry.

| Property | Test Method | Unprotected Rubber (Control) | Rubber with this compound (1.5 phr) |

| Original Mechanical Properties | |||

| Tensile Strength (MPa) | ASTM D412 | 20 | 19.5 |

| Elongation at Break (%) | ASTM D412 | 550 | 540 |

| Hardness (Shore A) | ASTM D2240 | 60 | 61 |

| Properties after Heat Aging (70°C for 168 hours) | |||

| Tensile Strength Retention (%) | ASTM D573 | 65 | 85 |

| Elongation at Break Retention (%) | ASTM D573 | 50 | 75 |

| Change in Hardness (points) | ASTM D573 | +10 | +4 |

| Thermal Stability | |||

| Onset of Decomposition (°C) | TGA/DSC | ~300 | ~320 |

Note: phr denotes parts per hundred of rubber. The values presented are illustrative and can vary depending on the specific rubber formulation and curing system.

Experimental Protocols

The following are detailed protocols for evaluating the effectiveness of this compound as a rubber antioxidant.

Protocol for Rubber Compounding and Curing

Objective: To prepare rubber compounds with and without the antioxidant for subsequent testing.

Materials:

-

Rubber (e.g., Natural Rubber SMR 20)

-

Zinc Oxide (5 phr)

-

Stearic Acid (2 phr)

-

Carbon Black (e.g., N330, 50 phr)

-

Processing Oil (5 phr)

-

Sulfur (2 phr)

-

Accelerator (e.g., TBBS, 1 phr)

-

This compound (1.5 phr for the test compound)

Equipment:

-

Two-roll mill

-

Hydraulic press with heated platens

-

Molds for test specimens

Procedure:

-

Mastication: Soften the rubber on the two-roll mill.

-

Ingredient Incorporation: Add zinc oxide and stearic acid, followed by the carbon black in portions. Add the processing oil to aid dispersion. For the test compound, add this compound.

-

Curing Agents: Add the sulfur and accelerator last, ensuring the mill temperature is kept low to prevent scorching.

-

Homogenization: Continue mixing until all ingredients are thoroughly dispersed.

-

Sheeting Out: Sheet the compounded rubber off the mill at a thickness of approximately 2 mm.

-

Curing: Cut the uncured rubber sheets to the dimensions of the mold and cure in the hydraulic press at a specified temperature (e.g., 160°C) and pressure for the predetermined optimal cure time (determined by a rheometer).

Protocol for Evaluation of Mechanical Properties

Objective: To determine the tensile strength, elongation at break, and hardness of the cured rubber.

Standards: ASTM D412 (Tensile Properties), ASTM D2240 (Hardness)

Equipment:

-

Tensile testing machine

-

Shore A durometer

-

Dumbbell-shaped die for cutting test specimens

Procedure:

-

Cut at least three dumbbell-shaped specimens from the cured rubber sheets.

-

Measure the thickness and width of the narrow section of each specimen.

-

Mount a specimen in the grips of the tensile testing machine.

-

Start the test at a constant crosshead speed (e.g., 500 mm/min) until the specimen ruptures.

-

Record the force at break and the elongation.

-

Calculate the tensile strength and elongation at break.

-

Measure the Shore A hardness of the cured sheet at several points and record the average.

Protocol for Accelerated Heat Aging

Objective: To assess the ability of the antioxidant to protect the rubber against thermal degradation.

Standard: ASTM D573 (Deterioration in an Air Oven)

Equipment:

-

Air-circulating oven

Procedure:

-

Place a set of cured rubber specimens (for tensile and hardness testing) in the air oven.

-

Age the specimens at a constant temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72, 168, or 336 hours).

-

After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours.

-

Measure the mechanical properties (tensile strength, elongation at break, and hardness) of the aged specimens as described in Protocol 5.2.

-

Calculate the percentage retention of tensile strength and elongation at break, and the change in hardness.

Visualizations

The following diagrams illustrate the antioxidant mechanism and the experimental workflow for evaluating rubber antioxidants.

Caption: Mechanism of radical scavenging by this compound.

Caption: Workflow for evaluating the performance of a rubber antioxidant.

References

Application of 4-(2-Octylamino)diphenylamine in Synthetic Lubricants: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Octylamino)diphenylamine, an alkylated diphenylamine, is a highly effective antioxidant additive for synthetic lubricants.[1] Its primary function is to inhibit the oxidative degradation of lubricant base stocks, thereby extending the service life of the lubricant and maintaining its performance under demanding operating conditions.[1] Lubricant oxidation leads to a cascade of undesirable effects, including viscosity increase, sludge and deposit formation, and the generation of corrosive byproducts. This compound mitigates these issues by acting as a free radical scavenger, interrupting the auto-oxidation cycle of the lubricant.[2][3] This document provides detailed application notes, experimental protocols for performance evaluation, and quantitative data on the efficacy of this compound in various synthetic lubricant base stocks.

Mechanism of Antioxidant Action